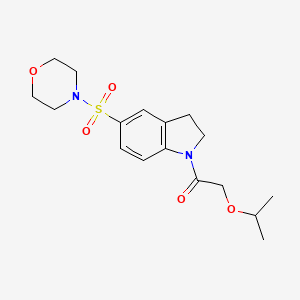

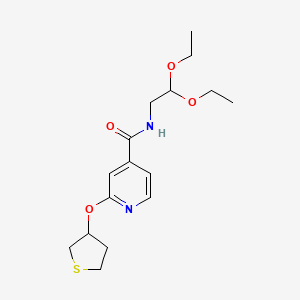

2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

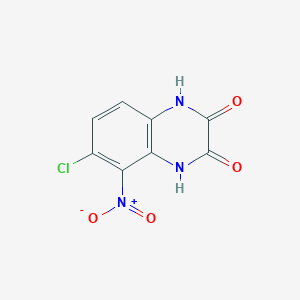

While specific synthesis methods for 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone were not found, indolin-2-one derivatives have been synthesized in the past for various research purposes . For instance, indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized as potential acetylcholine esterase (AChE) inhibitors .Molecular Structure Analysis

The molecular structure of this compound is based on the indolin-2-one core, which is a type of indole derivative. Indole derivatives are aromatic compounds that contain a benzopyrrole nucleus .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Design and Synthesis : Studies include the synthesis of novel series of thiophene derivatives using 1-(4-morpholinophenyl)ethanone and exploring the potential anti-inflammatory activity. This research offers valuable insights into the molecular modeling and parameters of the synthesized compounds (Helal et al., 2015).

Chemical Reactions and Transformations

- Bischler-Napieralski Reaction : Research on the treatment of 1-naphthylformamides with POCl₃ shows the formation of 7-5 ring systems, providing insights into unusual chemical reactions and the formation of unique chemical structures (Ishikawa et al., 2000).

- Crystallization-Induced Diastereoselective Transformation : The efficient stereoselective synthesis of Aprepitant, an NK(1) receptor antagonist, involves a novel crystallization-induced transformation, showcasing an innovative approach in pharmaceutical chemistry (Brands et al., 2003).

Synthesis of Heterocyclic Compounds

- Synthesis of Isoquinoline Derivatives : Studies demonstrate the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, highlighting methods to prepare complex heterocyclic compounds for potential pharmaceutical applications (Kobayashi et al., 2015).

Pharmaceutical and Medicinal Chemistry

- Synthesis of Bioactive Compounds : Research into the synthesis of N-aryl-isoindolinones from 2-alkylbenzamides via transition metal-free oxidative coupling explores new methods for preparing biologically important compounds (Verma et al., 2015).

- Molecular Docking and Antibacterial Activity : The synthesis and molecular docking study of novel pyrazole derivatives, including their antibacterial activity against various bacteria, demonstrates the intersection of computational chemistry and microbiology (Khumar et al., 2018).

Environmental and Green Chemistry

- Eco-Benign Synthesis Methods : A study on the efficient, environmentally friendly synthesis of 3-heterocyclic-substituted isoindolinones highlights advancements in green chemistry (Shen et al., 2013).

Biochemical Research

- Spectroscopic Probes for Zn2+-Protein Interactions : Research on indo-1 and quin-2 as spectroscopic probes for Zn²⁺-protein interactions contributes to our understanding of biochemical interactions and molecular biology (Jefferson et al., 1990).

Enantioselective Synthesis

- Synthesis of Chiral Morpholinones : A study describes the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones, essential for organic synthesis and medicinal chemistry (He et al., 2021).

Zukünftige Richtungen

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone, as an indole derivative, may also hold potential for future research and development in various fields of study.

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-2-propan-2-yloxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c1-13(2)24-12-17(20)19-6-5-14-11-15(3-4-16(14)19)25(21,22)18-7-9-23-10-8-18/h3-4,11,13H,5-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLXPBYEOODZID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2529477.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione](/img/structure/B2529480.png)

![3-(3,4-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2529484.png)

![1-{[(6-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2529492.png)

![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529497.png)